Methyl 2-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate
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Overview
Description
Methyl 2-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 3-position on the benzoate ring, along with a methoxycarbonyl group at the 5-position on the phenyl ring. These structural features make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 2-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, potentially leading to the modulation of biological pathways. The methoxy and methoxycarbonyl groups contribute to its stability and solubility, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Shares the fluorine substitution but lacks the additional methoxy and methoxycarbonyl groups.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group instead of the methoxycarbonyl group.
Uniqueness: Methyl 2-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methoxycarbonyl groups enhances its versatility in synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
methyl 2-fluoro-4-(3-methoxy-5-methoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO5/c1-21-13-7-11(6-12(8-13)16(19)22-2)10-4-5-14(15(18)9-10)17(20)23-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIFTGCWOCEXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C2=CC(=C(C=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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